[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea
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Overview
Description
[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring substituted with a triazole moiety, making it a subject of study for its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Triazole Moiety: The triazole group is introduced via a click chemistry reaction, which is known for its efficiency and selectivity.
Formation of the Urea Linkage: The final step involves the formation of the urea linkage through a reaction between an isocyanate and an amine group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the presence of a catalyst and specific solvents to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea involves its interaction with specific molecular targets. The triazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- [(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]butan-2-yl]urea
- [(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]hexan-2-yl]urea
Uniqueness
[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea is unique due to its specific combination of functional groups and the resulting chemical and biological properties
Properties
IUPAC Name |
[(2R)-1-oxo-1-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]pentan-2-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N6O2/c1-2-3-12(18-14(15)22)13(21)19-6-4-11(5-7-19)8-20-10-16-9-17-20/h9-12H,2-8H2,1H3,(H3,15,18,22)/t12-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFLFAOACNBKANW-GFCCVEGCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N1CCC(CC1)CN2C=NC=N2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C(=O)N1CCC(CC1)CN2C=NC=N2)NC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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